4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid is a compound featuring a butanoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a phenyl group. This compound belongs to a class of oxadiazole derivatives that have garnered interest for their potential biological activities, including anticancer and anti-inflammatory properties.
The synthesis and characterization of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid have been documented in various studies focusing on the biological evaluation of oxadiazole derivatives. Notably, research indicates its efficacy in inhibiting certain enzymes related to cancer progression and other diseases .
This compound is classified under oxadiazole derivatives, which are heterocyclic compounds containing nitrogen and oxygen atoms. It is particularly noted for its potential as a pharmacophore in medicinal chemistry due to its diverse biological activities.
The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid typically involves the reaction of appropriate starting materials through methods such as nucleophilic substitution or condensation reactions.
One common synthetic route involves the reaction of arylamidoxime derivatives with glutaric anhydride. The process can be facilitated by using sodium hydroxide in methanol to yield the desired butanoic acid derivative . The reaction conditions often include controlled temperatures and specific solvent systems to optimize yield and purity.
The molecular structure of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid consists of:
This configuration contributes to its unique chemical properties and biological activities.
The molecular formula is , with a molecular weight of approximately 220.23 g/mol. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid can participate in various chemical reactions typical for carboxylic acids and oxadiazoles. These include:
The reactivity of the carboxylic acid group allows for further derivatization, enhancing its potential applications in medicinal chemistry .
The mechanism of action for compounds like 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid often involves interaction with specific biological targets such as enzymes or receptors. For instance, studies have shown that oxadiazole derivatives can inhibit enzymes related to cancer metabolism by competing with substrate binding .
Biological assays have demonstrated that certain derivatives exhibit significant inhibitory activity against specific targets, with IC50 values indicating effectiveness in micromolar ranges .
The compound typically exhibits:
Key chemical properties include:
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid has several notable applications:
The synthesis of 5-substituted-1,2,4-oxadiazoles like 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid begins with regioselective O-acylation of arylamidoximes. Benzamidoxime (for the 3-phenyl moiety) reacts with γ-carboxy-activated derivatives (e.g., succinic anhydride or glutaric acid derivatives) to form O-acylamidoxime precursors. Key advancements include:
Table 1: Optimization of O-Acylation Conditions for Precursor Synthesis
Arylamidoxime | Carboxylic Acid Derivative | Coupling Agent | Solvent | Yield (%) |
---|---|---|---|---|
Benzamidoxime | Succinic anhydride | None | THF | 78 |
Benzamidoxime | Glutaric monoethyl ester | EDC·HCl/HOAt | DMF | 95 |
4-Cl-Benzamidoxime | 4-(Boc-amino)butanoic acid | DIC | CH₂Cl₂ | 89 |
Cyclodehydration of O-(4-carboxyalkyl)amidoximes to 1,2,4-oxadiazoles demands precise activation to avoid side reactions:
Table 2: Cyclodehydration Efficiency for Butanoic Acid-Linked Oxadiazoles
Method | Conditions | Yield (%) | Acid Integrity | Side Products |
---|---|---|---|---|
Thermal | Toluene, 110°C, 12h | 62 | Partial decarboxylation | Lactones (≤15%) |
Fe(III)/Acetone | 80°C, 6h | 82 | Preserved | Nitro-byproducts (5%) |
TBAF/THF | 25°C, 2h | 88 | Preserved | None |
Microwave/K₂CO₃ | 150°C, 20 min | 79 | Preserved | Dimethyl sulfone (3%) |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of the butanoic acid linker:
Key Advantage: SPPS confines impurities to the resin, simplifying purification. The GABA linker length minimizes steric hindrance during cyclization [3].
Multistep synthesis introduces impurities requiring specialized purification:
Table 3: Common Impurities and Purification Outcomes
Impurity | Source | Removal Method | Purity Post-Purification (%) |
---|---|---|---|
5-(3-Phenyl-1,2,4-oxadiazole) | Over-cyclization | RP-HPLC | 99.5 |
γ-Lactone of butanoic acid | Intramolecular esterification | Alkaline wash | 98.8 |
Des-methyl oxadiazole | Premature dehydration | Silica gel chromatography | 99.0 |
Residual DMF | Solvent carryover | Vacuum distillation | >99.9 |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5